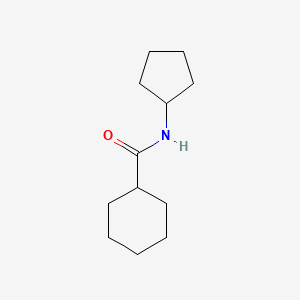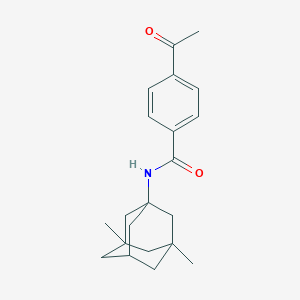![molecular formula C20H19N3O3 B7558287 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PBDT, and it has a molecular formula C23H22N4O3.
作用机制
Further studies are needed to elucidate the mechanism of action of PBDT and its potential targets in various cellular processes.
4. Drug Delivery Systems: Researchers can explore the use of drug delivery systems to improve the bioavailability and efficacy of PBDT.
Conclusion
In conclusion, 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a chemical compound with potential applications in various scientific research fields. The synthesis method involves the reaction of benzylamine, 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, and DCC in the presence of DMF and DCM. PBDT has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. The compound has advantages and limitations for lab experiments, and there are several future directions for research on PBDT.
实验室实验的优点和局限性
The advantages of using 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one in lab experiments include its potential applications in various fields, including cancer research, neurodegenerative disease research, and antibacterial research. The compound is also relatively easy to synthesize and purify.
The limitations of using PBDT in lab experiments include its potential toxicity and the lack of comprehensive studies on its safety and efficacy. Further research is needed to determine the optimal concentration and dosage of PBDT for various applications.
未来方向
There are several future directions for research on 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, including:
1. Development of Novel Compounds: Researchers can use PBDT as a starting point to develop novel compounds with improved efficacy and safety profiles.
2. Clinical Trials: Further research is needed to determine the safety and efficacy of PBDT in human clinical trials.
3.
合成方法
The synthesis of 1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves the reaction of benzylamine, 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, and 1,3-dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylformamide (DMF) and dichloromethane (DCM). The reaction mixture is then stirred at room temperature for several hours to form the desired compound. The product is purified using column chromatography, and the purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has various scientific research applications, including:
1. Cancer Research: PBDT has been shown to have potential anti-cancer properties. Studies have demonstrated that PBDT can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurodegenerative Diseases: PBDT has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that PBDT can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
3. Antibacterial Properties: PBDT has been shown to have antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
1-benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-9-5-8-15(10-17)19-21-20(26-22-19)16-11-18(24)23(13-16)12-14-6-3-2-4-7-14/h2-10,16H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABABSVSDNOCUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)

![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)


![1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7558245.png)

![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)
![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)
![N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide](/img/structure/B7558277.png)
![N-cyclopropyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7558280.png)
![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)